molecular formula C14H20O2 B13761582 1,2,2-Trimethyl-3-phenylpropyl acetate CAS No. 72727-62-9

1,2,2-Trimethyl-3-phenylpropyl acetate

Cat. No.: B13761582
CAS No.: 72727-62-9
M. Wt: 220.31 g/mol
InChI Key: QLKMBJWEWZIWQJ-UHFFFAOYSA-N
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Description

1,2,2-Trimethyl-3-phenylpropyl acetate is an organic compound with the molecular formula C14H20O2. It is also known by its IUPAC name, (3,3-dimethyl-4-phenylbutan-2-yl) acetate. This compound is a member of the heterocyclic organic compounds category and is primarily used for research purposes .

Preparation Methods

1,2,2-Trimethyl-3-phenylpropyl acetate can be synthesized through various methods. One common approach involves the esterification of 1,2,2-trimethyl-3-phenylpropanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Industrial production methods may involve the use of microbial biotransformations. For example, optically pure 2-methyl-3-phenyl-1-propanol can be prepared using microbial biotransformations starting from prochiral or racemic substrates. This intermediate can then be esterified to produce this compound .

Chemical Reactions Analysis

1,2,2-Trimethyl-3-phenylpropyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the acetate group to an alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives. Common reagents include alkyl halides and nucleophiles like hydroxide ions (OH-).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1,2,2-trimethyl-3-phenylpropanoic acid .

Scientific Research Applications

1,2,2-Trimethyl-3-phenylpropyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,2-trimethyl-3-phenylpropyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released alcohol can then participate in further biochemical reactions, depending on the cellular context .

Comparison with Similar Compounds

1,2,2-Trimethyl-3-phenylpropyl acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which can affect its reactivity and interactions with other molecules.

Properties

CAS No.

72727-62-9

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(3,3-dimethyl-4-phenylbutan-2-yl) acetate

InChI

InChI=1S/C14H20O2/c1-11(16-12(2)15)14(3,4)10-13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3

InChI Key

QLKMBJWEWZIWQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)CC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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